molecular formula C18H16N2O2S B2574440 Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate CAS No. 439095-86-0

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate

Cat. No.: B2574440
CAS No.: 439095-86-0
M. Wt: 324.4
InChI Key: WTWOYLFGVPUXSK-UHFFFAOYSA-N
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Description

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is a complex organic compound with the molecular formula C18H16N2O2S . This compound features a quinoline core, a cyano group, and a benzoate ester, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzoic acid with 3-cyano-5,6,7,8-tetrahydroquinoline under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the quinoline core can participate in various binding interactions with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate is unique due to its specific substitution pattern and the presence of both a cyano group and a benzoate ester. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-18(21)14-7-3-5-9-16(14)23-17-13(11-19)10-12-6-2-4-8-15(12)20-17/h3,5,7,9-10H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWOYLFGVPUXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=C(C=C3CCCCC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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